

What is **tert-Butyl 4-(acetylthio)piperidine-1-carboxylate** used for?

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Compound of Interest

Compound Name: *tert-Butyl 4-(acetylthio)piperidine-1-carboxylate*

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An In-depth Technical Guide to the Applications of **tert-Butyl 4-(acetylthio)piperidine-1-carboxylate**

Introduction

Tert-butyl 4-(acetylthio)piperidine-1-carboxylate is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and functionalized with an acetylthio moiety, makes it a versatile synthetic intermediate. The Boc group provides a stable, yet easily removable, protecting group for the piperidine nitrogen, enabling controlled, sequential chemical modifications. The acetylthio group serves as a stable precursor to a thiol, a key functional group in various pharmacologically active molecules. This guide provides a comprehensive overview of the primary applications of this compound, focusing on its role as a crucial building block in the synthesis of therapeutic agents, particularly histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties for **tert-butyl 4-(acetylthio)piperidine-1-carboxylate** is presented below. This data is essential for its handling, reaction setup, and characterization.

Property	Value
CAS Number	1331533-31-9
Molecular Formula	C12H21NO3S
Molecular Weight	259.37 g/mol
Appearance	Solid (Typical)
Common Synonyms	1-Boc-4-(acetylthio)piperidine

(Data sourced from PubChem CID 22494773)[1]

Core Applications in Drug Discovery

The unique bifunctional nature of **tert-butyl 4-(acetylthio)piperidine-1-carboxylate**, with its protected amine and masked thiol, makes it a valuable intermediate in multi-step organic synthesis.[2][3]

Functional Group	Role in Synthesis
tert-Butoxycarbonyl (Boc) Group	A robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for subsequent N-alkylation, N-arylation, or amidation.[4]
Acetylthio (-SAc) Group	A stable precursor to a free thiol (-SH) group. It can be deprotected via hydrolysis (acidic or basic) to reveal the thiol, which is a potent nucleophile and a key metal-binding motif in various enzyme inhibitors.
Piperidine Ring	A common scaffold in medicinal chemistry that can act as a linker or core structural element. Its incorporation can improve pharmacokinetic properties such as solubility and cell permeability.[5]

Key Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

The most prominent application of **tert-butyl 4-(acetylthio)piperidine-1-carboxylate** is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.^[6] Dysregulation of HDAC activity is implicated in the pathology of numerous cancers and other diseases, making them a significant therapeutic target.^{[6][7]}

HDAC inhibitors typically consist of three key pharmacophoric elements:

- A "cap" group that interacts with the surface of the enzyme.
- A linker region that connects the cap to the active site.
- A zinc-binding group (ZBG) that chelates the catalytic Zn^{2+} ion in the HDAC active site.

In this context, **tert-butyl 4-(acetylthio)piperidine-1-carboxylate** serves as an ideal precursor for the linker and ZBG components. The piperidine ring acts as a rigid and synthetically tractable linker. The acetylthio group functions as a protected form of a thiol, which is a highly effective zinc-binding group.^[8] The synthetic strategy involves incorporating the piperidine building block into the larger molecule, followed by the deprotection of the acetylthio group in a late-stage synthetic step to reveal the active thiol-containing HDAC inhibitor.

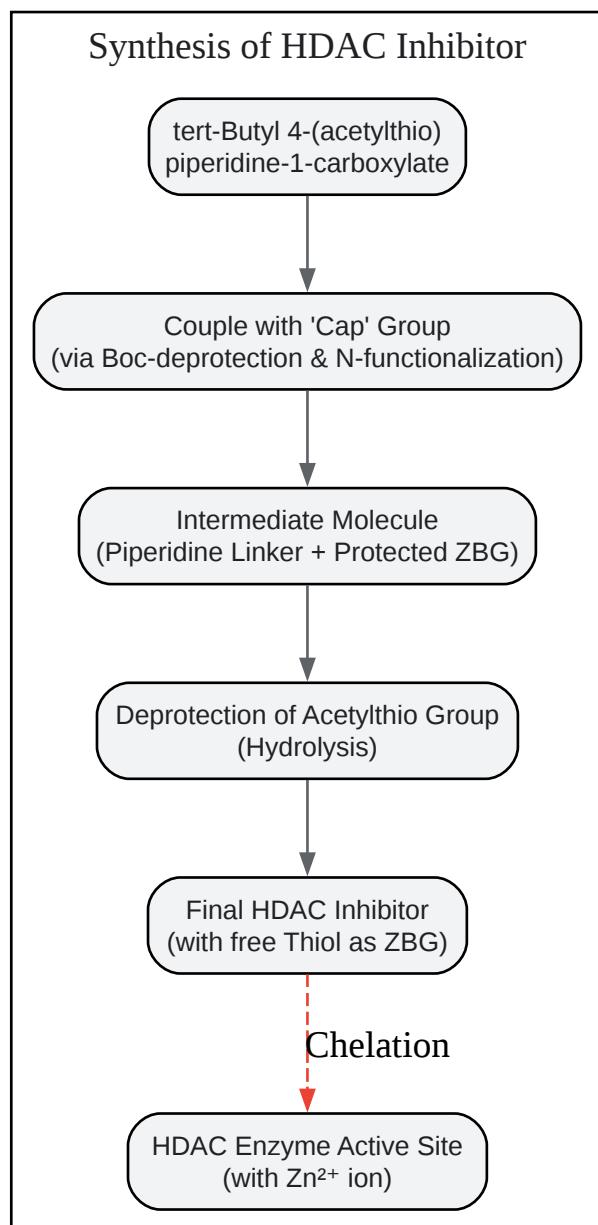
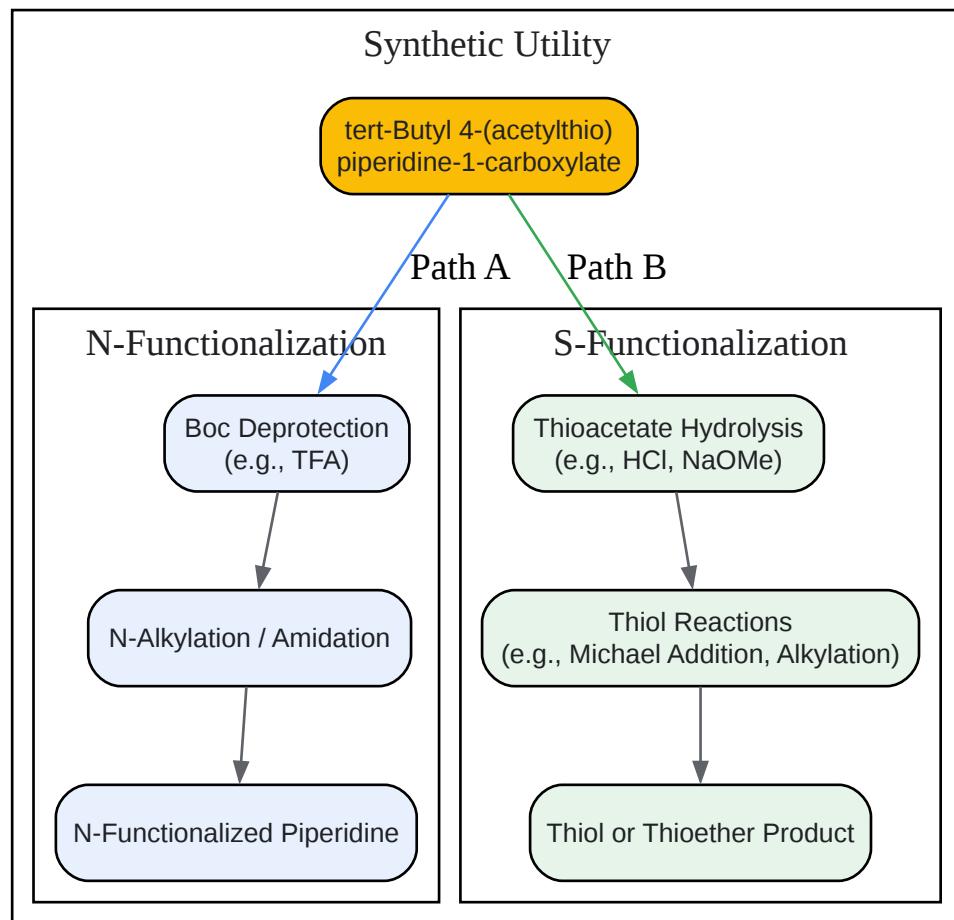
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Fig. 1: Synthetic workflow for incorporating the compound into an HDAC inhibitor.

Building Block for Novel Pharmaceutical Scaffolds

Beyond HDAC inhibitors, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. **Tert-butyl 4-(acetylthio)piperidine-1-carboxylate** is used as a building block for creating novel molecules targeting a range of biological systems.[2] The Boc-protected amine allows for its use in complex synthetic routes where the piperidine

nitrogen needs to be modified at a specific stage.[9] This compound is particularly useful in constructing molecules for neurological disorders, where the piperidine moiety can aid in crossing the blood-brain barrier.[2]



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Fig. 2: General synthetic pathways for the modification of the title compound.

Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in diagnostics and drug development.[10][11] It requires radiotracers labeled with positron-emitting isotopes (e.g., ^{18}F , ^{11}C). Piperidine-containing molecules are frequently used to develop PET tracers, especially for neuroimaging, due to their favorable pharmacokinetic properties.[12][13] While direct evidence for this specific compound is emerging, its structure is highly suitable for the synthesis of PET tracers. The piperidine scaffold can be the core of a

tracer targeting specific receptors or enzymes, and the functional handles (amine and thiol precursor) allow for the attachment of chelators for radiometals or for direct radiohalogenation.

[14]

Experimental Protocols

The following are representative, generalized protocols for the key transformations involving **tert-butyl 4-(acetylthio)piperidine-1-carboxylate**.

Protocol 1: Deprotection of the Boc Group

This procedure unmasks the piperidine nitrogen for subsequent functionalization.

- **Dissolution:** Dissolve **tert-butyl 4-(acetylthio)piperidine-1-carboxylate** (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
- **Acid Treatment:** Add an excess of a strong acid. Trifluoroacetic acid (TFA, 2-10 eq) is commonly used and can be added neat or as a solution in DCM.[4] Alternatively, a solution of HCl in dioxane (e.g., 4M) can be used.
- **Reaction:** Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- **Isolation:** The resulting amine salt is often used directly in the next step or can be neutralized with a base (e.g., saturated NaHCO_3 solution) and extracted with an organic solvent to yield the free amine.

Protocol 2: Hydrolysis of the Acetylthio Group to a Thiol

This procedure exposes the free thiol, which can act as a nucleophile or a metal-binding group.

- **Dissolution:** Dissolve **tert-butyl 4-(acetylthio)piperidine-1-carboxylate** (1.0 eq) in an appropriate solvent, typically methanol (MeOH) or ethanol (EtOH).

- Reagent Addition: Add a reagent for hydrolysis.
 - Acidic Conditions: Add an aqueous solution of a strong acid like hydrochloric acid (HCl, e.g., 6M) and heat the mixture (e.g., to 50-70 °C).
 - Basic Conditions: Add a base such as sodium methoxide (NaOMe) in methanol or an aqueous solution of sodium hydroxide (NaOH) and stir at room temperature.
- Reaction: Stir the reaction mixture for 2-12 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the resulting thiol to a disulfide. Monitor progress by TLC or LC-MS.
- Workup:
 - Acidic: Cool the mixture and neutralize carefully with a base (e.g., saturated NaHCO₃).
 - Basic: Neutralize by adding a mild acid (e.g., 1M HCl) until the pH is ~7.
- Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the thiol product.

Conclusion

Tert-butyl 4-(acetylthio)piperidine-1-carboxylate is a high-value synthetic intermediate with significant applications in modern drug discovery. Its primary utility lies in the synthesis of histone deacetylase (HDAC) inhibitors, where it serves as a precursor to both the linker and the critical zinc-binding thiol moiety. Its well-defined reactive sites, protected by the Boc and acetyl groups, allow for precise and controlled incorporation into complex molecular architectures. As research into targeted therapeutics continues, the demand for such versatile and strategically functionalized building blocks is expected to grow, solidifying the importance of this compound in the pharmaceutical and life sciences industries.

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